molecular formula C18H22N2O5S2 B6538448 ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate CAS No. 1021215-28-0

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate

Cat. No.: B6538448
CAS No.: 1021215-28-0
M. Wt: 410.5 g/mol
InChI Key: ZQVNXXSYPJBGHG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a benzothiophene core, a methanesulfonyl group, a piperidine ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the formation of the benzothiophene core. The final step involves esterification to attach the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzothiophenes or piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in treating diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-[(2S)-1-methanesulfonylpiperidine-2-amido]benzoate: This compound shares a similar structure but differs in the position of the methanesulfonyl group and the benzothiophene core.

  • Ethyl 2-(1-methanesulfonylpiperidine-4-amido)benzoate: Another related compound with a different aromatic ring structure.

Uniqueness: Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate stands out due to its specific arrangement of functional groups, which can lead to unique chemical and biological properties compared to its similar compounds.

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Biological Activity

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O5S2C_{18}H_{22}N_{2}O_{5}S_{2} with a molecular weight of 410.5 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₅S₂
Molecular Weight410.5 g/mol
CAS Number1021215-28-0

Pharmacological Properties

Thiophene derivatives, including benzothiophenes, have been reported to exhibit a wide range of biological activities such as:

  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Anti-inflammatory : Reduces inflammation in animal models.
  • Antidepressant : Potential effects on mood regulation.
  • Allosteric Modulation : Enhances the activity of G protein-coupled receptors, specifically the A1 adenosine receptor, which is linked to cardioprotective effects and metabolic regulation .

The biological activity of this compound may be attributed to its ability to interact with specific receptors in the body. For instance, compounds with similar structures have shown to act as allosteric enhancers at the A1 adenosine receptor, leading to enhanced signaling pathways that could benefit conditions like arrhythmias and metabolic disorders .

Study on Antimicrobial Activity

A study conducted on thiophene derivatives demonstrated significant antimicrobial activity against three different cell lines. The results indicated that modifications in the structure could enhance the efficacy of these compounds against resistant strains .

Anti-inflammatory Effects

Research has shown that benzothiophene derivatives can significantly reduce inflammation markers in animal models. For example, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines, showing promising results in reducing inflammation .

Research Findings

Recent studies have focused on the synthesis and evaluation of various thiophene derivatives. These investigations highlight the importance of structural modifications in enhancing biological activity. The following table summarizes key findings from recent research:

Study ReferenceBiological ActivityKey Findings
Allosteric enhancementEffective modulation of A1 adenosine receptor
Anti-inflammatorySignificant reduction in cytokines
AntimicrobialHigh efficacy against resistant strains

Properties

IUPAC Name

ethyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-3-25-18(22)15-13-6-4-5-7-14(13)26-17(15)19-16(21)12-8-10-20(11-9-12)27(2,23)24/h4-7,12H,3,8-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVNXXSYPJBGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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